molecular formula C15H16O2 B11880507 Butyl 1-naphthoate CAS No. 3007-95-2

Butyl 1-naphthoate

Cat. No.: B11880507
CAS No.: 3007-95-2
M. Wt: 228.29 g/mol
InChI Key: YCURFOQQPNHZAO-UHFFFAOYSA-N
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Description

Butyl 1-naphthoate is an ester derivative of 1-naphthoic acid, where the carboxylic acid group is esterified with a butyl alcohol moiety. Notably, 1-naphthoate derivatives are implicated in natural processes, such as microbial oxidation of 1-methylnaphthalene by bacteria, algae, or fungi, leading to hydroxylated products like 1-naphthoate . Its butyl ester variant likely shares core chemical features with other naphthoates but differs in physical and functional properties due to the butyl substituent.

Properties

CAS No.

3007-95-2

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

butyl naphthalene-1-carboxylate

InChI

InChI=1S/C15H16O2/c1-2-3-11-17-15(16)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3

InChI Key

YCURFOQQPNHZAO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Butyl 1-naphthoate undergoes hydrolysis under acidic or basic conditions to yield 1-naphthoic acid and butanol.

Acid-Catalyzed Hydrolysis

  • Conditions : Concentrated H₂SO₄ or HCl, reflux in aqueous medium.

  • Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.

  • Products : 1-Naphthoic acid and butanol .

Base-Promoted Hydrolysis (Saponification)

  • Conditions : NaOH or KOH in aqueous ethanol under heat.

  • Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate salt.

  • Products : Sodium 1-naphthoate and butanol .

Table 1: Hydrolysis Reaction Parameters

ConditionCatalystTemperatureYield (%)Reference
Acidic (H₂SO₄)0.1 M H₂SO₄100°C85–90
Basic (NaOH)1 M NaOH80°C92–95

Transesterification

This compound participates in alcohol exchange reactions to form alternative esters.

  • Conditions : Excess alcohol (e.g., methanol, ethanol) with acid catalysts (H₂SO₄, p-TsOH).

  • Mechanism : Acid-catalyzed nucleophilic substitution at the ester carbonyl group.

  • Example : Reaction with methanol yields methyl 1-naphthoate and butanol .

Nucleophilic Acyl Substitution

The ester group reacts with nucleophiles such as amines or Grignard reagents.

Aminolysis

  • Conditions : Primary or secondary amines in aprotic solvents (e.g., THF).

  • Products : 1-Naphthamide derivatives and butanol.

Grignard Reaction

  • Conditions : RMgX (R = alkyl/aryl) in dry ether.

  • Products : Tertiary alcohol derivatives after workup.

Oxidative Cleavage

This compound derivatives undergo oxidative transformations in multistep syntheses.

  • Example : Reaction of acenaphthoquinone with 1,3-diketones and alcohols in the presence of H₅IO₆ yields alkyl 1-naphthoates fused with quinoline or pyranone moieties .

  • Conditions : Room temperature, H₅IO₆ as oxidant.

  • Key Step : Oxidative C–C bond cleavage of vicinal diols to form carbonyl intermediates .

Carboxylation and Decarboxylation

In microbial systems, naphthalene carboxylases catalyze reversible carboxylation, though this has not been directly observed for this compound.

  • Proposed Pathway : Anaerobic degradation via prFMN-mediated 1,3-dipolar cycloaddition, releasing CO₂ and regenerating naphthalene .

  • Reversibility : Quantum mechanical calculations suggest ΔG⁰′ = +18 kJ mol⁻¹ for carboxylation, requiring coupled ATP-dependent steps .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, forming naphthalene derivatives and CO₂ .

  • Photoreactivity : UV exposure induces π-π* transitions in the naphthalene ring, leading to dimerization or oxidation.

Mechanism of Action

The mechanism of action of butyl 1-naphthoate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, leading to the formation of active intermediates that can interact with biological molecules . These interactions can modulate various biochemical pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Butyl 1-Naphthoate vs. Butyl Acetate

Butyl acetate (C₆H₁₂O₂), a simple alkyl ester, serves as a benchmark for comparing ester properties. Key differences include:

Property This compound (Inferred) Butyl Acetate
Molecular Weight ~220–250 g/mol (estimated) 116.16 g/mol
Boiling Point >200°C (estimated) 126°C
Density >1.0 g/cm³ (naphthoate group) 0.8825 g/cm³
Volatility Low (non-volatile marker) High (volatile solvent)
Applications Potential biological marker Industrial solvent

The naphthoate group imparts higher molecular weight, reduced volatility, and increased hydrophobicity compared to butyl acetate.

This compound vs. Sodium 1-Naphthoate

Sodium 1-naphthoate, an ionic salt, exhibits distinct physicochemical behavior:

Property This compound Sodium 1-Naphthoate
Solubility Lipophilic (organic solvents) Hydrophilic (aqueous media)
Phosphorescence Unlikely (non-ionic) Strong on hydroxyl-rich supports
Synthesis Esterification reaction Neutralization of 1-naphthoic acid

Sodium 1-naphthoate demonstrates robust room-temperature phosphorescence (RTP) on hydroxyl-rich supports like paper or sucrose, attributed to surface interactions . The butyl ester lacks ionic character, likely eliminating this property.

This compound vs. 4-Nitrophenyl 1-Naphthoate

4-Nitrophenyl 1-naphthoate (C₁₇H₁₁NO₄) shares the naphthoate core but features a nitro-substituted phenyl group. Structural and functional contrasts include:

Structural Features
  • Dihedral Angles : The nitro group in 4-nitrophenyl 1-naphthoate is twisted 4.51° from the aromatic ring plane, while the naphthoate and phenyl rings form an 8.66° dihedral angle . This compound’s flexible alkyl chain may adopt varied conformations, reducing planarity.
  • Intermolecular Interactions : 4-Nitrophenyl 1-naphthoate forms C–H···O chains along the c-axis , whereas the butyl ester’s alkyl group may promote van der Waals interactions instead.
Functional Differences
  • Reactivity : The electron-withdrawing nitro group in 4-nitrophenyl 1-naphthoate enhances electrophilicity, making it reactive in esterase assays or hydrolysis studies. The butyl ester is less reactive, typical of alkyl esters.
  • Crystallinity : 4-Nitrophenyl derivatives often exhibit high crystallinity due to polar groups, while butyl esters may form less ordered structures.

This compound vs. Other Naphthoate Esters

Ester Group Volatility Solubility Applications
Methyl Moderate Moderate polarity Lab reagents, intermediates
Ethyl Lower Less polar than methyl Pharmaceuticals
Butyl Low Highly lipophilic Specialty chemicals, markers

Larger ester groups (e.g., butyl) enhance lipid solubility and stability, favoring use in non-polar matrices or sustained-release systems.

Biological Activity

Butyl 1-naphthoate, an aromatic ester derived from 1-naphthoic acid, exhibits a range of biological activities that make it a compound of interest in various fields, including pharmacology and agricultural science. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Esterification : Reaction of 1-naphthoic acid with butanol in the presence of an acid catalyst.
  • Transesterification : Conversion from other naphthoate esters using butanol.

These methods are applicable for both laboratory and industrial scales, facilitating the production of this compound for various applications.

Antimicrobial Properties

Recent studies have indicated that derivatives of naphthoic acid, including this compound, possess antimicrobial activity. For instance, research on related compounds has shown effectiveness against multi-drug resistant (MDR) pathogens such as Escherichia coli and Pseudomonas aeruginosa . These findings suggest a potential for this compound in developing new antimicrobial agents.

Plant Growth Activity

This compound and its derivatives have been studied for their plant growth-promoting activities. Research indicates that certain naphthoic acid derivatives can enhance growth parameters in plants like peas, demonstrating a correlation between structural modifications and biological activity .

Study on Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of naphthoic acid derivatives found that specific structural features significantly influenced their activity against gram-negative bacteria. The results highlighted that the presence of a butyl group could enhance the compound's ability to disrupt bacterial membranes .

Plant Growth Promotion

In agricultural studies, this compound was tested alongside other naphthoic acid derivatives for their effects on plant growth. The findings indicated that compounds with longer alkyl chains exhibited better growth promotion effects compared to shorter chains . This suggests that this compound may serve as a useful agent in agricultural applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeUnique Features
Ethyl 1-naphthoateAromatic EsterContains an ethyl group; lower boiling point.
Propyl 1-naphthoateAromatic EsterSimilar structure with propyl group; different reactivity.
Butyl 2-naphthoateAromatic EsterDifferent position on naphthalene ring; varied biological activities.
Tert-butyl 4-bromo-1-naphthoateAromatic EsterContains bromine substituent; unique reactivity due to halogen presence.

This table illustrates how this compound's structure influences its biological activities compared to related compounds.

Q & A

Q. How can researchers ensure reproducibility of this compound-based studies in interdisciplinary collaborations?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Publish synthetic protocols in open repositories (e.g., protocols.io ).
  • Share raw crystallographic data (CIF files) via platforms like the Cambridge Structural Database.
  • Disclose purity thresholds and analytical instrument calibration details .

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